[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Overview
Description
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-fluorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their antibacterial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: This compound is structurally similar but lacks the oxadiazole ring.
4-Fluorobenzonitrile: Another related compound, differing by the absence of the acetonitrile group.
4-Fluorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of the nitrile
Uniqueness
What sets [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile apart is its oxadiazole ring, which imparts unique chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for multiple applications .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAOTGVJZPDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.